molecular formula C24H18FN5OS B2596764 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1170822-90-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2596764
CAS No.: 1170822-90-8
M. Wt: 443.5
InChI Key: XRGWOROHGLMZID-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoro-1,3-benzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or toluene. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide include other benzothiazole derivatives and pyrazole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples of similar compounds include:

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5OS/c1-16-19(14-27-30(16)18-8-3-2-4-9-18)23(31)29(15-17-7-6-12-26-13-17)24-28-22-20(25)10-5-11-21(22)32-24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWOROHGLMZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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